BX 667

Description

Properties

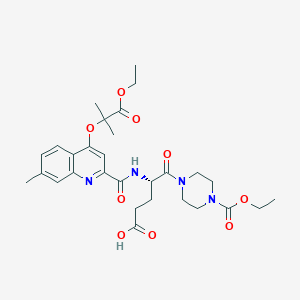

Molecular Formula |

C29H38N4O9 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H38N4O9/c1-6-40-27(38)29(4,5)42-23-17-22(30-21-16-18(3)8-9-19(21)23)25(36)31-20(10-11-24(34)35)26(37)32-12-14-33(15-13-32)28(39)41-7-2/h8-9,16-17,20H,6-7,10-15H2,1-5H3,(H,31,36)(H,34,35)/t20-/m0/s1 |

InChI Key |

PHDMSNZRDFPYNQ-FQEVSTJZSA-N |

Isomeric SMILES |

CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)NC(CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-((4-(1-(ethoxycarbonyl)-1-methylethoxy)-7-methyl-2-quinolyl)carbamoyl)-5-(4-(ethoxycarbonyl)piperazin-1-yl)-5-oxopentanoic acid BX 667 BX-667 BX667 cpd |

Origin of Product |

United States |

Foundational & Exploratory

BLU-667 (Pralsetinib): A Deep Dive into the Mechanism of Action in RET Fusion-Positive Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical efficacy of BLU-667 (pralsetinib), a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, for the treatment of RET fusion-positive non-small cell lung cancer (NSCLC).

Introduction: The Role of RET Fusions in NSCLC

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] In normal physiology, RET signaling is tightly regulated.[2] However, chromosomal rearrangements can lead to the fusion of the C-terminal kinase domain of RET with the N-terminal portion of another gene, such as KIF5B or CCDC6.[3][4] These fusion events, which occur in approximately 1-2% of NSCLC cases, result in a chimeric cytosolic protein with a constitutively active RET kinase domain.[4][5][6] This ligand-independent activation drives oncogenesis by persistently stimulating downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, thereby promoting uncontrolled cell proliferation and survival.[2][4][5]

BLU-667, now known as pralsetinib, was specifically designed as a "designer drug" to be a potent and highly selective inhibitor of RET, aiming to overcome the limitations of earlier multi-kinase inhibitors (MKIs) which had significant off-target toxicities and limited efficacy.[7][8][9]

Core Mechanism of Action

Pralsetinib functions as an ATP-competitive inhibitor of the RET kinase.[2] It binds to the ATP-binding site within the RET kinase domain, preventing the phosphorylation of downstream substrates.[2] This targeted inhibition effectively blocks the aberrant signaling cascades initiated by the RET fusion protein.[1] By disrupting these critical oncogenic pathways, pralsetinib leads to cell cycle arrest and apoptosis in cancer cells harboring RET alterations.[1] A key advantage of pralsetinib is its high selectivity for RET over other kinases, such as VEGFR2, which minimizes off-target effects and associated toxicities commonly seen with multi-kinase inhibitors.[2][7]

References

- 1. What is Pralsetinib used for? [synapse.patsnap.com]

- 2. What is the mechanism of Pralsetinib? [synapse.patsnap.com]

- 3. The RET Oncogene in Non–Small Cell Lung Cancer: Review of the Current Literature and Directions for the Future - Personalized Medicine in Oncology [personalizedmedonc.com]

- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Blueprint Medicines Publication in Cancer Discovery Highlights Preclinical and Clinical Proof-of-Concept Data for Highly Selective RET Inhibitor BLU-667 [prnewswire.com]

Pralsetinib: A Technical Guide to its Molecular Target and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralsetinib (GAVRETO®) is a highly potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including fusions and point mutations, are key drivers in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] Pralsetinib is designed to target these aberrant RET proteins, effectively inhibiting their kinase activity and downstream signaling pathways that promote tumor growth and survival.[3] This technical guide provides an in-depth overview of pralsetinib's molecular target, mechanism of action, and its impact on cellular signaling. It includes a compilation of key quantitative data, detailed experimental methodologies, and a visual representation of the targeted signaling pathway.

Molecular Target: The RET Proto-Oncogene

The primary molecular target of pralsetinib is the RET receptor tyrosine kinase.[5] Under normal physiological conditions, RET plays a crucial role in cell growth, differentiation, and survival.[3] However, genetic alterations can lead to constitutive, ligand-independent activation of RET, driving oncogenesis.[3] Pralsetinib has demonstrated potent inhibitory activity against a wide range of RET alterations, including:

-

RET Fusions: Chromosomal rearrangements that fuse the RET kinase domain with an upstream partner, leading to dimerization and constitutive activation. Common fusion partners include KIF5B and CCDC6.[6]

-

Activating Point Mutations: Single amino acid substitutions that lock the RET kinase in an active conformation. A key example is the M918T mutation frequently found in MTC.[6]

-

Resistance Mutations: Pralsetinib has also shown activity against certain mutations that confer resistance to other tyrosine kinase inhibitors, such as the V804M "gatekeeper" mutation.[3][6]

Mechanism of Action and Signaling Pathway

Pralsetinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the RET kinase domain.[3] This binding event prevents the phosphorylation of RET and the subsequent activation of downstream signaling cascades.[3] By blocking RET autophosphorylation, pralsetinib effectively abrogates the oncogenic signals that drive cancer cell proliferation and survival.

The primary signaling pathways downstream of RET that are inhibited by pralsetinib include:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/AKT Pathway: This cascade plays a central role in cell growth, metabolism, and survival.

-

JAK/STAT Pathway: This pathway is involved in cell growth, differentiation, and immune responses.

By simultaneously blocking these critical pathways, pralsetinib induces cell cycle arrest and apoptosis in RET-driven cancer cells.[3]

Quantitative Data

Pralsetinib's potency and selectivity have been quantified through various preclinical assays. The following tables summarize key in vitro inhibitory activities and clinical efficacy data from the pivotal ARROW trial.

Table 1: In Vitro Kinase Inhibitory Activity of Pralsetinib (IC50)

| Target Kinase | IC50 (nM) | Notes |

| RET (Wild-Type) | <0.5 | High potency against the native enzyme. |

| CCDC6-RET | 0.4 | Potent inhibition of a common RET fusion.[7] |

| KIF5B-RET | Sub-nanomolar | High potency against another common RET fusion.[8] |

| RET M918T | Sub-nanomolar | Potent inhibition of a common activating mutation in MTC.[6] |

| RET V804L | 0.4 | Activity against a gatekeeper resistance mutation.[7] |

| RET V804M | 0.4 | Activity against a gatekeeper resistance mutation.[7] |

| RET L730V/I | ~60-fold increase vs WT | Resistance mutations.[9][10] |

| RET G810S | ~40-fold increase vs WT | Resistance mutation.[9] |

| VEGFR2 (KDR) | 4.8 | Demonstrates selectivity over this off-target kinase.[7] |

| FGFR2 | ~40-fold less potent than RET | Cellular assay data.[6] |

| JAK2 | ~12-fold less potent than RET | Cellular assay data.[6] |

Table 2: Clinical Efficacy of Pralsetinib in RET Fusion-Positive NSCLC (ARROW Trial)

| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

| Treatment-Naïve (n=75) | 72% (95% CI: 60-82) | Not Reached | 13.0 months |

| Previously Platinum-Treated (n=130) | 59% (95% CI: 50-67) | 22.3 months (95% CI: 15.1-NR) | 16.5 months |

Data is from various cuts of the ARROW trial and represents a general overview. For specific details, refer to the primary publications.[11][12][13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of pralsetinib.

Biochemical Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of pralsetinib against purified wild-type and mutant RET kinases.

Methodology:

-

Enzyme: Recombinant human RET kinase (wild-type or mutant) is used.

-

Substrate: A synthetic peptide substrate for RET kinase is utilized.

-

Detection: The assay measures the amount of ATP consumed during the kinase reaction, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The RET enzyme is incubated with varying concentrations of pralsetinib.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

After a set incubation period, a reagent is added to stop the reaction and measure the remaining ATP.

-

Luminescence is measured, and the data is used to calculate the IC50 value.

-

Cell-Based RET Phosphorylation Assay

Objective: To assess the ability of pralsetinib to inhibit RET autophosphorylation in a cellular context.

Methodology:

-

Cell Lines: Cancer cell lines endogenously expressing or engineered to express specific RET fusions or mutations are used.

-

Detection: Western blotting with antibodies specific for phosphorylated RET (p-RET) and total RET is the primary method of detection.

-

Procedure:

-

Cells are treated with a range of pralsetinib concentrations for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against p-RET and total RET, followed by secondary antibodies.

-

The protein bands are visualized, and the signal intensity is quantified to determine the inhibition of RET phosphorylation.

-

Cell Proliferation/Viability Assay

Objective: To measure the effect of pralsetinib on the proliferation and viability of RET-driven cancer cell lines.

Methodology:

-

Cell Lines: As in the phosphorylation assay, relevant RET-altered cancer cell lines are used.

-

Detection: A luminescence-based assay that measures intracellular ATP levels (e.g., CellTiter-Glo®) is commonly used as an indicator of cell viability.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with serial dilutions of pralsetinib.

-

After a prolonged incubation period (typically 72 hours), a reagent is added to measure cell viability.

-

Luminescence is read, and the data is used to determine the IC50 for cell proliferation.

-

Conclusion

Pralsetinib is a highly effective and selective inhibitor of oncogenic RET alterations. Its mechanism of action, centered on the direct inhibition of the RET kinase and its downstream signaling pathways, has translated into significant clinical benefit for patients with RET-driven cancers. The quantitative data from both preclinical and clinical studies underscore its potency and selectivity, establishing pralsetinib as a cornerstone of precision medicine for this patient population. Continued research into mechanisms of resistance will be crucial for the development of next-generation therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Pralsetinib? [synapse.patsnap.com]

- 4. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Insights: Pralsetinib's R&D Progress and its Mechanism of Action [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. blueprintmedicines.com [blueprintmedicines.com]

- 8. Blueprint Medicines Announces Top-line Data for Pralsetinib and Initiates Rolling NDA Submission to FDA for the Treatment of Patients with RET Fusion-Positive Non-Small Cell Lung Cancer [prnewswire.com]

- 9. researchgate.net [researchgate.net]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]

- 12. Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. targetedonc.com [targetedonc.com]

Preclinical Profile of BLU-667 (Pralsetinib) in Medullary Thyroid Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of BLU-667 (pralsetinib), a potent and selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, for the treatment of medullary thyroid cancer (MTC). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes critical signaling pathways and workflows to support further research and development in this field.

Introduction to BLU-667 and its Target in MTC

Medullary thyroid cancer is a neuroendocrine malignancy where activating mutations in the RET proto-oncogene are a primary driver of tumorigenesis.[1][2] These mutations, which occur in approximately 50% of sporadic MTC cases and nearly all hereditary forms, lead to constitutive activation of the RET kinase, promoting uncontrolled cell growth and proliferation.[1]

BLU-667 (pralsetinib) is an orally administered, highly selective small-molecule inhibitor designed to target RET fusions and activating mutations, including those that confer resistance to multi-kinase inhibitors (MKIs).[1][3][4] Unlike MKIs such as cabozantinib and vandetanib, which have significant off-target toxicities due to their broader kinase inhibition profile, BLU-667 was engineered for high potency and selectivity against RET, aiming for a more favorable therapeutic window.[1][5][6]

Quantitative Data Presentation

The preclinical efficacy of BLU-667 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Kinase Inhibitory Activity of BLU-667

| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR2 | Reference |

| RET (Wild-Type) | 0.4 | 88x | [1] |

| RET M918T | 0.4 | 88x | [1] |

| RET V804M | 0.4 | 88x | [1] |

| RET V804L | 0.3 | >100x | [1] |

| CCDC6-RET | 0.4 | 88x | [1] |

| KIF5B-RET | 0.5 | 70x | [1] |

| VEGFR2 | 35 | 1x | [1] |

IC50: Half-maximal inhibitory concentration.

Table 2: Comparison of In Vitro Potency of BLU-667 and Multi-Kinase Inhibitors against RET Variants

| Compound | RET (Wild-Type) IC50 (nM) | RET M918T IC50 (nM) | RET V804M IC50 (nM) | RET V804L IC50 (nM) | Reference |

| BLU-667 | 0.4 | 0.4 | 0.4 | 0.3 | [1] |

| Cabozantinib | 11 | 8 | 45 | >10,000 | [1] |

| Vandetanib | 4 | 7 | 3597 | >10,000 | [1] |

| RXDX-105 | 3 | Not Reported | Not Reported | Not Reported | [1] |

Table 3: In Vitro Cellular Activity of BLU-667 in MTC Cell Lines

| Cell Line | RET Mutation | BLU-667 IC50 (nM) for Cell Proliferation | Reference |

| TT | C634W | 15.4 | [3] |

| MZ-CRC-1 | M918T | 4.2 | [3] |

Table 4: In Vivo Antitumor Activity of BLU-667 in a RET C634W MTC Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Reference |

| BLU-667 | 30 mg/kg, QD | Significant | [1] |

| BLU-667 | 100 mg/kg, QD | Significant | [1] |

| Cabozantinib | 30 mg/kg, QD | Moderate | [1] |

QD: Once daily. Specific percentage of tumor growth inhibition was not detailed in the source, but described as potent and dose-dependent.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of BLU-667.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BLU-667 against various RET kinase variants and other kinases.

-

Methodology:

-

Kinase assays were performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Recombinant human RET kinase domains (wild-type and mutant) were incubated with a peptide substrate and ATP in the presence of varying concentrations of BLU-667.

-

The kinase reaction was allowed to proceed for a specified time at room temperature.

-

A europium-labeled anti-phosphotyrosine antibody was added to detect the phosphorylated substrate.

-

The TR-FRET signal was measured using a plate reader.

-

IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

-

Cell Proliferation Assays

-

Objective: To assess the effect of BLU-667 on the proliferation of MTC cell lines harboring activating RET mutations.

-

Methodology:

-

MTC cell lines (TT and MZ-CRC-1) were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of BLU-667 or vehicle control.

-

After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Luminescence was read on a plate reader.

-

IC50 values were determined from dose-response curves.

-

Western Blot Analysis of RET Signaling

-

Objective: To evaluate the inhibition of RET phosphorylation and downstream signaling pathways in MTC cells upon treatment with BLU-667.

-

Methodology:

-

MTC cells were treated with BLU-667 or vehicle for a specified duration.

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against phospho-RET (pRET), total RET, phospho-ERK1/2 (pERK1/2), total ERK1/2, phospho-SHC (pSHC), and total SHC.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To assess the antitumor efficacy of BLU-667 in mouse models of MTC.

-

Methodology:

-

Female athymic nude mice were subcutaneously implanted with TT cells (harboring RET C634W mutation).

-

When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

-

BLU-667 was administered orally once daily at specified doses.

-

Tumor volumes were measured two to three times weekly with calipers using the formula: (Length x Width²) / 2.

-

Body weights were monitored as an indicator of toxicity.

-

At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for pRET).

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in the preclinical evaluation of BLU-667.

RET Signaling Pathway in Medullary Thyroid Cancer

Caption: Simplified RET signaling pathway in MTC and the inhibitory action of BLU-667.

In Vitro Evaluation Workflow for BLU-667

Caption: Workflow for the in vitro preclinical evaluation of BLU-667.

In Vivo Xenograft Study Workflow

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Significant response to pralsetinib in a medullary thyroid cancer harboring double RET variants of unknown significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blueprint Medicines Publication in Cancer Discovery Highlights Preclinical and Clinical Proof-of-Concept Data for Highly Selective RET Inhibitor BLU-667 [prnewswire.com]

- 4. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Pralsetinib: A Selective RET Inhibitor

Abstract

The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, where it is altered through fusions or activating mutations.[1][2][3] Historically, treatment involved multi-kinase inhibitors (MKIs) with limited efficacy and significant off-target toxicities.[4][5][6] This guide details the discovery and development of pralsetinib (formerly BLU-667), a potent, oral, and highly selective next-generation RET inhibitor designed to overcome the limitations of previous therapies. We will explore its mechanism of action, preclinical validation, pivotal clinical trial data, and the experimental methodologies that underpinned its development.

Introduction: The RET Signaling Pathway in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the kidney and the enteric nervous system.[7] The canonical RET signaling pathway is activated upon the binding of a glial cell-line derived neurotrophic factor (GDNF) family ligand (GFL) to a GFRα co-receptor.[1] This ligand-receptor complex recruits two RET monomers, inducing homodimerization and trans-autophosphorylation of key tyrosine residues within the kinase domain.[1] This activation triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are integral to cell proliferation, survival, differentiation, and migration.[1][2][3][8]

In cancer, aberrant, ligand-independent activation of RET is a key oncogenic driver. This constitutive activation most commonly occurs through two mechanisms:

-

Gene Fusions: Chromosomal rearrangements fuse the 3' portion of the RET gene (encoding the kinase domain) with a 5' partner gene, leading to dimerization and constitutive kinase activity. KIF5B-RET and CCDC6-RET are common fusions found in NSCLC.[8][9]

-

Activating Point Mutations: Specific mutations, particularly in the cysteine-rich and kinase domains, cause ligand-independent RET dimerization and activation. The RET M918T mutation is prevalent in medullary thyroid cancer (MTC).[8][9]

These alterations are found in approximately 1-2% of NSCLC cases and a majority of MTC cases, making RET an attractive therapeutic target.[10] Prior to the development of selective inhibitors, patients were treated with MKIs like cabozantinib and vandetanib, which inhibit RET but also target other kinases such as VEGFR.[4][5] This lack of specificity leads to significant off-target toxicities that often limit dosing and prolonged treatment.[4][5][6]

Discovery and Preclinical Development of Pralsetinib

A Precision Medicine Approach

Pralsetinib (BLU-667) was designed by Blueprint Medicines to be a highly potent and selective inhibitor of RET, with activity against both primary oncogenic alterations and anticipated resistance mutations.[11][12][13] Leveraging a proprietary compound library, the research team engineered a molecule that could effectively target the ATP-binding pocket of the RET kinase.[11] A key design goal was to achieve significantly greater selectivity for RET over other kinases, particularly VEGFR2, to minimize the off-target toxicities associated with earlier MKIs.[5][11]

In Vitro Profile: Potency and Selectivity

Preclinical studies demonstrated that pralsetinib potently inhibits wild-type RET, common RET fusions, and activating mutations with sub-nanomolar IC50 values.[11] Importantly, it retained activity against the V804M "gatekeeper" mutation, which confers resistance to some MKIs.[4] In cellular assays, pralsetinib inhibited RET phosphorylation and downstream signaling, leading to decreased viability in cancer cell lines driven by RET alterations.[9] Kinase selectivity profiling confirmed its precision, showing significantly lower inhibition of other kinases like VEGFR2, FGFR2, and JAK2 at clinically relevant concentrations.[9][14][15]

Table 1: In Vitro Potency and Selectivity of Pralsetinib

| Assay Type | Target / Cell Line | RET Alteration | Parameter | Value (nM) | Selectivity vs. RET | Notes |

| Biochemical Assays | Recombinant Enzyme | Wild-Type RET | IC50 | 0.3-0.4 | - | Direct inhibition of kinase activity.[14] |

| Recombinant Enzyme | CCDC6-RET | IC50 | 0.3-0.4 | - | Potent activity against a common fusion protein.[14] | |

| Recombinant Enzyme | RET M918T | IC50 | ~0.8 | - | Activity against a common MTC activating mutation.[16] | |

| Recombinant Enzyme | RET V804M | IC50 | ~5.2 | - | Activity against the gatekeeper resistance mutation.[16] | |

| Kinase Panel | VEGFR2 | IC50 | >10,000 | >80-fold | High selectivity over VEGFR2 reduces MKI-associated toxicities.[11][16] | |

| Kinase Panel | FGFR2 | IC50 | >10,000 | ~40-fold | High selectivity over FGFR2.[9] | |

| Kinase Panel | JAK2 | IC50 | >10,000 | ~12-fold | High selectivity over JAK2.[9] | |

| Cell-Based Assays | TT Cells | RET M918T | IC50 | ~12.7 | - | Inhibition of proliferation in a RET-mutant thyroid cancer cell line.[16] |

| LC-2/ad Cells | CCDC6-RET | IC50 | ~25.1 | - | Inhibition of proliferation in a RET-fusion lung cancer cell line.[16] |

In Vivo Efficacy

In xenograft models using human cancer cell lines with RET alterations, orally administered pralsetinib demonstrated dose-dependent tumor growth inhibition and regression.[17][18] These studies confirmed that the potent in vitro activity of pralsetinib translated to significant anti-tumor efficacy in a living system, paving the way for clinical investigation.[9]

Clinical Development: The ARROW Trial

The safety and efficacy of pralsetinib were evaluated in the pivotal Phase I/II ARROW trial (NCT03037385), a multi-cohort, open-label study in patients with RET-altered solid tumors.[4][10][19][20]

-

Phase I (Dose Escalation): This portion of the study evaluated doses from 30 mg to 600 mg daily.[4] The maximum tolerated dose was established, and 400 mg once daily was selected as the recommended Phase II dose.[4][19]

-

Phase II (Dose Expansion): The efficacy of pralsetinib at 400 mg once daily was assessed across different cohorts of patients with RET-altered cancers. The primary endpoints were overall response rate (ORR) and duration of response (DOR), as assessed by a blinded independent central review.[19][21]

The results from the ARROW trial demonstrated robust and durable clinical responses across multiple patient populations, leading to its accelerated approval by the FDA for RET fusion-positive NSCLC in September 2020, followed by approvals for RET-altered thyroid cancers.[4][10][12][22]

Table 2: Summary of Efficacy from the ARROW Trial (RET Fusion-Positive NSCLC)

| Patient Cohort | Number of Patients (n) | Overall Response Rate (ORR) (95% CI) | Complete Response (CR) | Median Duration of Response (DOR) (95% CI) |

| Previously Treated with Platinum Chemotherapy | 87 | 57% (46%-68%) | 5.7% | Not Estimable (15.2 months–NE) |

| Treatment-Naïve | 27 | 70% (50%-86%) | 11% | 9.0 months (6.3 months–NE) |

| Data based on the initial FDA approval dataset.[10] |

Mechanism of Action and Resistance

Molecular Mechanism

Pralsetinib is an ATP-competitive inhibitor that binds to the ATP-binding site within the RET kinase domain.[8][23] This binding action prevents the phosphorylation of RET and blocks the activation of its downstream oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival.[8] X-ray crystallography studies have revealed that pralsetinib and the related inhibitor selpercatinib utilize an unconventional binding mode. They anchor in the front cleft and wrap around the gate wall to access the back cleft, a conformation that allows them to avoid steric hindrance from gatekeeper mutations like V804M.[24][25][26]

Acquired Resistance

Despite the durable responses, acquired resistance to pralsetinib can emerge. The primary mechanism of on-target resistance is the development of secondary mutations in the RET kinase domain, specifically at non-gatekeeper residues.[24][27] Mutations at the solvent front (e.g., G810C/S/R) and the hinge region (e.g., Y806C/N) have been identified in patients who develop resistance to both pralsetinib and selpercatinib.[24][25][26][27] These mutations are thought to sterically interfere with the unique binding conformation of the drugs.[26]

Key Experimental Protocols

The following protocols are representative of the key methodologies used in the preclinical evaluation of pralsetinib.

Biochemical RET Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant RET kinase (wild-type and mutant forms).

-

Materials:

-

Recombinant human RET kinase domain.

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[7]

-

ATP (at a concentration near the Km for RET).

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Pralsetinib (serially diluted in DMSO).

-

384-well white assay plates.

-

-

Procedure:

-

Dispense 5 µL of Kinase Buffer containing the RET enzyme into each well of a 384-well plate.

-

Add 50 nL of the serially diluted pralsetinib or DMSO vehicle control.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

-

Incubate for 60 minutes at room temperature to allow the reaction to proceed.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[7]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]

-

Measure luminescence using a compatible plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[16]

-

Cell-Based Viability Assay

-

Objective: To measure the effect of pralsetinib on the proliferation and viability of cancer cell lines with known RET alterations.

-

Materials:

-

RET-dependent cancer cell lines (e.g., TT cells for RET M918T; LC-2/ad cells for CCDC6-RET fusion).[16]

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Pralsetinib (serially diluted).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[16][29]

-

96-well clear-bottom, white-walled plates.

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[16][30]

-

Treat the cells with a serial dilution of pralsetinib. Include a vehicle-only (DMSO) control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[16][29]

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Normalize data to the vehicle control wells and plot the dose-response curve to determine the IC50 value.[30]

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of orally administered pralsetinib in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice).

-

RET-altered human cancer cells (e.g., TT or LC-2/ad).

-

Pralsetinib formulated for oral gavage.

-

Vehicle control formulation.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant RET-altered cancer cells into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer pralsetinib (e.g., at doses of 5, 10, 30 mg/kg) or vehicle control orally, once daily.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).[17]

-

Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to determine efficacy.[17]

-

Visualizations

Diagram 1: RET Signaling Pathway and Pralsetinib Inhibition

Caption: Canonical and oncogenic RET signaling pathways and the inhibitory action of pralsetinib.

Diagram 2: Preclinical Discovery Workflow for a RET Inhibitor

Caption: A generalized workflow for the preclinical discovery and validation of a RET inhibitor.

Diagram 3: Logical Model of Acquired Resistance to Pralsetinib

Caption: Pralsetinib effectively inhibits primary RET alterations but can lead to resistance via new mutations.

References

- 1. researchgate.net [researchgate.net]

- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. What is the mechanism of Pralsetinib? [synapse.patsnap.com]

- 9. drugs.com [drugs.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. pharmasalmanac.com [pharmasalmanac.com]

- 12. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. roche.com [roche.com]

- 14. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. blueprintmedicines.com [blueprintmedicines.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Clinical Review - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. RET+ mNSCLC Trial Information | GAVRETO® (pralsetinib) [gavreto-hcp.com]

- 21. Safety and efficacy of pralsetinib in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmaceutical Insights: Pralsetinib's R&D Progress and its Mechanism of Action [synapse.patsnap.com]

- 23. Table 3, Key Characteristics of Pralsetinib - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 25. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

BLU-667 (Pralsetinib): A Technical Guide to Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of BLU-667, now known as pralsetinib. Pralsetinib is a next-generation, orally available, highly potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic RET alterations, including fusions and mutations, are key drivers in various cancers such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] Pralsetinib was specifically designed to target these oncogenic forms of RET while minimizing off-target toxicities often associated with multi-kinase inhibitors (MKIs).[1][3]

Core Principles of Pralsetinib's Selectivity

Developed through iterative medicinal chemistry optimization, pralsetinib potently inhibits wild-type RET, common oncogenic RET mutations (like M918T), and various RET fusions (such as CCDC6-RET and KIF5B-RET) with subnanomolar potency.[1][4] A key aspect of its design is its high selectivity for RET over other human kinases, including those that can lead to dose-limiting toxicities, such as VEGFR2.[2][5] This high degree of selectivity is predicted to allow for robust inhibition of RET at clinically achievable doses with a more favorable safety profile compared to less selective MKIs like cabozantinib and vandetanib.[5]

Quantitative Kinase Inhibition Profile

The selectivity of pralsetinib has been extensively characterized through in vitro kinase inhibition assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for pralsetinib against RET and a panel of other kinases.

Table 1: Potency of Pralsetinib Against RET Variants

| Target Kinase | IC50 (nM) | Notes |

| Wild-type RET | 0.4 | [1][2][4] |

| RET M918T | 0.4 | Activating mutation in MTC.[1][4] |

| CCDC6-RET | 0.4 | Fusion observed in PTC and NSCLC.[1][4] |

| RET V804L | 0.3 | Gatekeeper mutation.[4] |

| RET V804M | 0.4 | Gatekeeper mutation.[4] |

Table 2: Selectivity of Pralsetinib Against Off-Target Kinases

| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. WT RET | Notes |

| VEGFR2 | 35.2 | 88-fold | [2][5] |

| FGFR2 | ~16 | ~40-fold | |

| JAK2 | ~4.8 | ~12-fold |

Screening of pralsetinib against a broad panel of 371 kinases at a concentration of 300 nmol/L demonstrated that it is over 100-fold more selective for RET than for 96% of the kinases tested.[1][6] This high selectivity is a key differentiator from older MKIs and contributes to its improved therapeutic index.

Experimental Protocols

The determination of the kinase selectivity profile of pralsetinib relies on robust in vitro assays. The following is a generalized protocol for a typical kinase inhibition assay used to determine IC50 values.

In Vitro Kinase Inhibition Assay

Objective: To measure the concentration of pralsetinib required to inhibit the enzymatic activity of a specific kinase by 50% (IC50).

Materials:

-

Purified recombinant target kinase (e.g., RET, VEGFR2)

-

Specific kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP) for radiometric assays

-

Pralsetinib (serially diluted)

-

Kinase reaction buffer

-

Reaction termination solution (e.g., containing EDTA)

-

Plates and detection system (e.g., scintillation counter for radiometric assays, antibody-based detection for non-radiometric assays)

Methodology:

-

Reagent Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a suitable kinase buffer, and the specific substrate.

-

Inhibitor Preparation: Pralsetinib is serially diluted to a range of concentrations to generate a dose-response curve.

-

Pre-incubation: The kinase is pre-incubated with the various concentrations of pralsetinib for a defined period to allow for the inhibitor to bind to the kinase.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For radiometric assays, [γ-32P]ATP is used.

-

Reaction Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg2+ cofactor required for kinase activity.

-

Detection and Data Analysis: The amount of substrate phosphorylation is quantified. For radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate into the substrate. The percentage of kinase inhibition is calculated for each pralsetinib concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

RET Signaling Pathway

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Oncogenic alterations lead to constitutive activation of these pathways.

Caption: Simplified RET signaling pathway.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines the key steps in determining the IC50 of an inhibitor against a target kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

References

- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 2. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

The Role of RET Alterations in Solid Tumors and the Therapeutic Intervention of Pralsetinib (BLU-667): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of rearranged during transfection (RET) alterations in the pathogenesis of various solid tumors and the targeted therapeutic efficacy of pralsetinib (BLU-667), a potent and selective RET inhibitor. This document summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to RET Alterations in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET signaling pathway, driven by genetic alterations such as gene fusions and point mutations, is a known oncogenic driver in a diverse range of solid tumors.[3][4] These alterations lead to constitutive, ligand-independent activation of RET, promoting uncontrolled cell proliferation and tumorigenesis.[1][5] While most prevalent in non-small cell lung cancer (NSCLC) and thyroid carcinomas, RET alterations are also found at lower frequencies in other malignancies, including pancreatic, colorectal, and ovarian cancers.[3][6] The identification of these alterations has paved the way for targeted therapeutic strategies.

Pralsetinib (formerly BLU-667) is a highly potent and selective oral inhibitor of RET kinase.[7][8] It is designed to target both RET fusions and mutations, including those that confer resistance to other therapies.[1] By binding to the ATP-binding site of the RET kinase domain, pralsetinib blocks the phosphorylation of RET and its downstream signaling partners, thereby inhibiting the proliferation and survival of RET-driven cancer cells.[1]

Clinical Efficacy of Pralsetinib: The ARROW Trial

The pivotal Phase 1/2 ARROW study (NCT03037385) evaluated the safety and efficacy of pralsetinib in patients with advanced RET-altered solid tumors.[9][10] The trial demonstrated broad and durable anti-tumor activity across multiple tumor types.

Quantitative Data from the ARROW Study

The following tables summarize the key efficacy data from the ARROW trial in various cohorts of patients with RET fusion-positive solid tumors.

Table 1: Efficacy of Pralsetinib in RET Fusion-Positive Thyroid Cancer [9][11]

| Efficacy Endpoint | Value (95% CI) | Data Cutoff |

| Overall Response Rate (ORR) | 91% (59-100) | Feb 13, 2020 |

| Disease Control Rate (DCR) | 100% (72-100) | Feb 13, 2020 |

Data based on blinded central review of 11 response-evaluable patients.

Table 2: Efficacy of Pralsetinib in RET Fusion-Positive Solid Tumors (excluding NSCLC and Thyroid Cancer) [9][11]

| Efficacy Endpoint | Value (95% CI) | Data Cutoff |

| Overall Response Rate (ORR) | 50% (21-79) | Feb 13, 2020 |

| Disease Control Rate (DCR) | 92% (62-100) | Feb 13, 2020 |

Data based on investigator's assessment of 12 response-evaluable patients. Responses were observed in all patients with pancreatic cancer (3/3) and cholangiocarcinoma (2/2).[9][11]

Table 3: Efficacy of Pralsetinib in a Broader Cohort of RET Fusion-Positive Solid Tumors (excluding NSCLC and Thyroid Cancer) [12]

| Efficacy Endpoint | Value |

| Overall Response Rate (ORR) | 46.4% (13/28) |

| Complete Response (CR) | 10.7% (3/28) |

| Partial Response (PR) | 35.7% (10/28) |

| Median Progression-Free Survival (PFS) | 7 months |

| Median Duration of Response (DOR) | 11.1 months |

| Median Overall Survival (OS) | 10.3 months |

Final results from the Phase 2 portion of the ARROW study.

Experimental Protocols

ARROW Clinical Trial Protocol (NCT03037385)

The ARROW study was a Phase 1/2, open-label, multicenter trial designed to evaluate the safety, tolerability, and anti-tumor activity of pralsetinib in patients with advanced solid tumors harboring RET alterations.[9][10]

Key Methodologies:

-

Patient Population: Patients with advanced solid tumors with a documented RET alteration (fusion or mutation) who had progressed on or were intolerant to standard therapy were enrolled.[13]

-

Study Design: The study consisted of a dose-escalation phase (Phase 1) to determine the recommended Phase 2 dose, followed by a dose-expansion phase (Phase 2) to evaluate the efficacy of pralsetinib in specific cohorts of patients with RET-altered tumors.[9][10] The Phase 2 expansion dose was 400 mg once daily (QD).[13]

-

RET Alteration Detection: RET alterations were identified through various local laboratory tests, including next-generation sequencing (NGS), fluorescence in situ hybridization (FISH), and reverse transcription-polymerase chain reaction (RT-PCR).[14]

-

Efficacy Assessment: Tumor responses were assessed by investigators and by blinded independent central review according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[13]

-

Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[13]

Detection of RET Alterations

The accurate identification of RET alterations is critical for patient selection. Several molecular diagnostic techniques are employed in clinical practice.

Table 4: Comparison of Methods for Detecting RET Alterations [14][15][16][17]

| Method | Principle | Advantages | Disadvantages |

| Fluorescence in situ Hybridization (FISH) | Uses fluorescently labeled DNA probes to detect specific chromosomal rearrangements. | Robust and widely available. | Can be difficult to interpret, may yield false-positive and false-negative results, and does not identify the fusion partner. |

| Immunohistochemistry (IHC) | Uses antibodies to detect the overexpression of the RET protein. | Relatively inexpensive and easy to perform. | Lacks sensitivity and specificity, and is not recommended as a standalone diagnostic tool. |

| Reverse Transcription-Polymerase Chain Reaction (RT-PCR) | Amplifies specific RNA sequences to detect known fusion transcripts. | Highly sensitive for known fusion variants. | Cannot detect novel or unknown fusion partners. |

| Next-Generation Sequencing (NGS) | High-throughput sequencing of DNA or RNA to identify a broad range of genetic alterations. | Can detect both known and novel fusion partners, as well as other genomic alterations, with high sensitivity and specificity. | Higher cost and longer turnaround time compared to other methods. |

The European Society for Medical Oncology (ESMO) recommends the use of multigene NGS for detecting RET rearrangements in NSCLC. If NGS is not available, FISH or RT-PCR are considered acceptable alternatives.[14]

Visualizing the Molecular Landscape

RET Signaling Pathway in Cancer

Constitutive activation of the RET receptor tyrosine kinase, through fusions or mutations, leads to the activation of several downstream signaling pathways that drive tumor growth and proliferation.

Caption: Downstream signaling pathways activated by RET.

Mechanism of Action of Pralsetinib (BLU-667)

Pralsetinib selectively inhibits the kinase activity of both wild-type and altered RET, thereby blocking downstream signaling and inhibiting tumor cell growth.

Caption: Pralsetinib inhibits aberrant RET signaling.

Experimental Workflow for the ARROW Trial

The workflow illustrates the key stages of patient participation in the ARROW clinical trial, from initial screening to long-term follow-up.

Caption: Patient journey in the ARROW clinical trial.

Conclusion

The identification of RET alterations as oncogenic drivers has led to a paradigm shift in the treatment of various solid tumors. Pralsetinib (BLU-667) has demonstrated significant and durable clinical activity in patients with RET fusion-positive solid tumors, establishing it as a valuable targeted therapy. The success of pralsetinib underscores the importance of routine molecular testing to identify patients who may benefit from this precision medicine approach. Ongoing research will continue to refine the understanding of resistance mechanisms and explore the full potential of RET inhibition in oncology.

References

- 1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-cancer efficacy of pralsetinib in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. targetedonc.com [targetedonc.com]

- 12. Phase 1/2 Study of the Highly-selective RET Inhibitor, Pralsetinib (BLU-667), in Participants With Thyroid Cancer, Non-Small Cell Lung Cancer, and Other Advanced Solid Tumors [clin.larvol.com]

- 13. blueprintmedicines.com [blueprintmedicines.com]

- 14. mdpi.com [mdpi.com]

- 15. oncologypro.esmo.org [oncologypro.esmo.org]

- 16. RET Fusion Testing in Patients With NSCLC: The RETING Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]

The Potent Efficacy of BLU-667 (Pralsetinib) Against RET Gatekeeper Mutations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a critical challenge in targeted cancer therapy. Gatekeeper mutations, located in the ATP-binding pocket of the kinase domain, are a common mechanism of acquired resistance. The rearranged during transfection (RET) proto-oncogene is a driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). While multi-kinase inhibitors (MKIs) have shown some efficacy against RET-driven cancers, their utility is often limited by off-target toxicities and the development of resistance, frequently through mutations at the V804 gatekeeper residue. BLU-667 (pralsetinib) is a next-generation, highly potent, and selective RET inhibitor designed to overcome these limitations. This technical guide provides an in-depth analysis of the efficacy of BLU-667 against RET gatekeeper mutations, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of RET signaling, through mutations or fusions, is a key oncogenic driver in a subset of thyroid and lung cancers.[1] First-generation MKIs, such as cabozantinib and vandetanib, have demonstrated clinical activity in patients with RET-altered cancers. However, these inhibitors lack specificity for RET and are associated with significant off-target toxicities.[2] Furthermore, their efficacy is often compromised by the emergence of resistance mutations, most notably at the V804 gatekeeper position.[2][3] The V804L and V804M mutations sterically hinder the binding of these larger, less selective inhibitors.[3]

BLU-667 (pralsetinib) was specifically designed to be a potent and highly selective inhibitor of RET, with activity against both common oncogenic RET variants and resistance mutations.[2][4] Its unique binding mode allows it to effectively inhibit RET kinases harboring gatekeeper mutations, representing a significant advancement in the treatment of RET-driven malignancies.[5][6][7]

Data Presentation: Efficacy of BLU-667 Against RET Gatekeeper Mutations

The potency of BLU-667 against wild-type RET, common oncogenic mutants, and gatekeeper resistance mutants has been extensively evaluated in biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating the superior efficacy of BLU-667 compared to first-generation MKIs.

Table 1: Biochemical Potency (IC50, nM) of Kinase Inhibitors Against RET Variants [2]

| Compound | Wild-Type RET | RET V804L | RET V804M | RET M918T | CCDC6-RET | VEGFR2 |

| BLU-667 | 0.4 | 0.3 | 0.4 | 0.4 | 0.4 | 35 |

| Cabozantinib | 11 | >10,000 | >10,000 | 12 | 8 | 1.6 |

| Vandetanib | 4 | 4,200 | 1,100 | 6 | 5 | 1.4 |

| RXDX-105 | 3 | 280 | 110 | 4 | 3 | 150 |

Table 2: Cellular Potency (IC50, nM) of Kinase Inhibitors in Ba/F3 Cells Expressing RET Fusions [2]

| Compound | KIF5B-RET | KIF5B-RET V804L |

| BLU-667 | 5.0 | 4.8 |

| Cabozantinib | 61.9 | >1,000 |

| Vandetanib | 833.1 | >10,000 |

| RXDX-105 | 128.6 | >1,000 |

Experimental Protocols

Biochemical RET Kinase Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the RET kinase.

-

Reagents and Materials:

-

Recombinant human RET kinase domain (wild-type and mutant forms)

-

ATP (Adenosine triphosphate)

-

Poly-Glu-Tyr (4:1) substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (e.g., BLU-667) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

-

-

Procedure:

-

A solution of the RET kinase and the substrate is prepared in kinase buffer.

-

The test compound is serially diluted in DMSO and then added to the kinase/substrate mixture in the wells of a 384-well plate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent according to the manufacturer's protocol.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on RET signaling for their growth and survival.

-

Cell Lines:

-

Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival.

-

Ba/F3 cells engineered to express a constitutively active RET fusion protein (e.g., KIF5B-RET) with or without a gatekeeper mutation (e.g., V804L). These cells become IL-3 independent.

-

-

Procedure:

-

Engineered Ba/F3 cells are seeded in 96-well plates in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3.

-

The test compound is serially diluted and added to the cells.

-

The plates are incubated for a period of 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

IC50 values are determined from the dose-response curves.

-

Immunoblotting for RET Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of RET and its downstream signaling proteins, providing a direct measure of the inhibitor's effect on the signaling pathway.

-

Cell Treatment and Lysis:

-

Cancer cell lines harboring RET alterations (e.g., TT or MZ-CRC-1 cells) are treated with varying concentrations of the inhibitor for a specific duration (e.g., 2 hours).

-

Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated RET (pRET), total RET, phosphorylated ERK (pERK), total ERK, and other relevant signaling proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations

RET Signaling Pathway and Point of Inhibition

Caption: The RET signaling cascade and the inhibitory action of BLU-667 on the kinase domain.

Experimental Workflow for Evaluating BLU-667 Efficacy

Caption: Workflow for preclinical evaluation of BLU-667 against RET-driven cancers.

Discussion

The data presented unequivocally demonstrate that BLU-667 is a highly potent inhibitor of RET, including the clinically relevant V804L and V804M gatekeeper mutations.[2] Unlike first-generation MKIs, which lose their efficacy by orders of magnitude in the presence of these mutations, BLU-667 maintains its sub-nanomolar potency.[2] This is attributed to its unique binding mode, which accommodates the structural changes induced by the gatekeeper mutations.[5][6][7] The ability of BLU-667 to potently inhibit both the primary oncogenic RET alterations and the common mechanisms of acquired resistance highlights its potential for durable clinical benefit.

It is important to note, however, that while BLU-667 effectively overcomes resistance mediated by gatekeeper mutations, other on-target resistance mechanisms can emerge.[5][8][9] These include mutations at the solvent front (e.g., G810) and in the hinge region (e.g., Y806) of the RET kinase domain.[5][6][8] The development of next-generation RET inhibitors with activity against these emerging resistance mutations is an active area of research.

Conclusion

BLU-667 (pralsetinib) represents a significant therapeutic advance for patients with RET-driven cancers. Its ability to potently inhibit RET kinases harboring gatekeeper mutations addresses a key mechanism of resistance to earlier-generation inhibitors. The preclinical data, supported by robust experimental methodologies, provide a strong rationale for the clinical development and use of BLU-667 in this patient population. Continued research into the mechanisms of resistance to BLU-667 will be crucial for the development of even more effective and durable treatment strategies for RET-altered malignancies.

References

- 1. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore modeling and virtual screening to identify potential RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Pralsetinib (BLU-667) RET Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of RET proto-oncogene inhibition by pralsetinib (formerly BLU-667). Pralsetinib is a potent and highly selective next-generation small-molecule inhibitor designed to target oncogenic RET alterations, including fusions and activating mutations, which are key drivers in various cancers such as non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3][4][5] This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Mechanism of Action

The RET proto-oncogene encodes a receptor tyrosine kinase that, under normal physiological conditions, is involved in cell growth, differentiation, and survival.[6] Oncogenic alterations, such as gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T), lead to constitutive, ligand-independent activation of the RET kinase.[1][3] This aberrant signaling drives uncontrolled cell proliferation through downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[3]

Pralsetinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the RET kinase domain.[3][6] This action blocks the autophosphorylation of the RET kinase and subsequent activation of its downstream signaling cascades, thereby inhibiting the proliferation and survival of cancer cells driven by RET alterations.[3][6]

A key structural feature of pralsetinib's high selectivity and potency is its unique binding mode.[7] Unlike first-generation multi-kinase inhibitors, pralsetinib anchors in the front cleft of the ATP-binding pocket and wraps around the gatekeeper residue to access the back cleft.[7] This unconventional binding allows it to avoid steric hindrance from mutations at the gatekeeper residue (V804), a common mechanism of resistance to older inhibitors.[7] Furthermore, pralsetinib's interaction with a "post-lysine pocket" adjacent to the catalytic lysine (K758) contributes to its high selectivity for RET.[8]

Quantitative Data

The potency and selectivity of pralsetinib have been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory concentration (IC50) values for pralsetinib against wild-type RET, common oncogenic mutants, and other kinases.

Table 1: Biochemical IC50 Values of Pralsetinib and Comparator Kinase Inhibitors [1]

| Kinase Target | Pralsetinib (BLU-667) IC50 (nmol/L) | Cabozantinib IC50 (nmol/L) | Vandetanib IC50 (nmol/L) | RXDX-105 IC50 (nmol/L) |

| Wild-Type RET | 0.4 | 11 | 4 | 3 |

| RET M918T | 0.4 | - | - | - |

| RET V804L | 0.3 | - | - | - |

| RET V804M | 0.4 | - | - | - |

| CCDC6-RET | 0.4 | - | - | - |

| VEGFR2 | 34 | - | - | - |

Table 2: Cellular IC50 Values for Inhibition of RET Autophosphorylation [1][3]

| Cell Line Model | Pralsetinib (BLU-667) IC50 (nmol/L) | Cabozantinib IC50 (nmol/L) | Vandetanib IC50 (nmol/L) | RXDX-105 IC50 (nmol/L) |

| Ba/F3 (KIF5B-RET) | 5 | 61.9 | 833 | 128.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of pralsetinib.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of pralsetinib against purified recombinant RET kinase (wild-type and mutant forms).

Methodology:

-

Reagents and Materials:

-

Recombinant human RET kinase domain (wild-type or mutant).

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

ATP solution (at a concentration near the Km for RET).

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Pralsetinib, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

-

384-well white assay plates.

-

-

Procedure:

-

Dispense 5 µL of kinase buffer containing the RET enzyme into each well of a 384-well plate.

-

Add 50 nL of serially diluted pralsetinib or DMSO vehicle control to the appropriate wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced (or remaining ATP) using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data using wells with DMSO (0% inhibition) and wells without enzyme or with a high concentration of a known potent inhibitor (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the pralsetinib concentration.

-

Fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value.

-

Cell-Based RET Phosphorylation Assay (Western Blot)

Objective: To assess the ability of pralsetinib to inhibit the autophosphorylation of RET in a cellular context.

Methodology:

-

Reagents and Materials:

-

Cancer cell line expressing a constitutively active RET fusion or mutant (e.g., Ba/F3-KIF5B-RET, TT cells with RET M918T).

-

Cell culture medium and supplements.

-

Pralsetinib, serially diluted in DMSO.

-

Lysis Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 2.5% glycerol, 2 mM DTT) supplemented with protease and phosphatase inhibitor cocktails.

-

Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total RET, anti-phospho-ERK1/2, anti-total ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with increasing concentrations of pralsetinib or DMSO vehicle for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE with loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total proteins.

-

Normalize the phospho-protein signal to the total protein signal for each target.

-

Plot the normalized phospho-protein levels against the pralsetinib concentration to determine the cellular IC50 for target inhibition.

-

Cell Viability and Proliferation Assay

Objective: To measure the effect of pralsetinib on the viability and proliferation of RET-driven cancer cells.

Methodology:

-

Reagents and Materials:

-

Cancer cell line with a known RET alteration.

-

Cell culture medium and supplements.

-

Pralsetinib, serially diluted in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega), MTT, or MTS).

-

96-well clear or opaque-walled assay plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and resume growth (typically overnight).

-

Treat the cells with a serial dilution of pralsetinib or DMSO vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the signal (luminescence for CellTiter-Glo, absorbance for MTT/MTS) using a plate reader.

-

-

Data Analysis:

-

Normalize the signal to the vehicle-treated control wells (100% viability).

-

Plot the percent viability against the logarithm of the pralsetinib concentration.

-

Calculate the IC50 value using a four-parameter logistic (4PL) curve fit.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the structural basis of pralsetinib RET inhibition.

References

- 1. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Selective RET Inhibitor, BLU-667, Hits the Target in Patients with Lung or Thyroid Cancers - Oncology Practice Management [oncpracticemanagement.com]

- 5. [PDF] Precision Targeted Therapy with BLU-667 for RET-Driven Cancers. | Semantic Scholar [semanticscholar.org]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for BLU-667 (Pralsetinib) In Vivo Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BLU-667, also known as pralsetinib, is a highly potent and selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Activating RET gene fusions and mutations are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] Pralsetinib has demonstrated significant anti-tumor activity in preclinical in vivo xenograft models and has shown durable clinical responses in patients with RET-altered tumors.[1][5] These application notes provide detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of pralsetinib.

I. Quantitative Data Summary

The following tables summarize the reported dosages and administration details for pralsetinib in preclinical mouse xenograft models.

Table 1: Pralsetinib Dosage and Administration in Mouse Xenograft Models [6]

| Animal Model | Tumor Type | Pralsetinib Dose | Administration Route | Dosing Frequency |

| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |

| BALB/c nude mice | KIF5B-RET V804L Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |

| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |

| Nude Mice | Various PDX models | 60 mg/kg | Oral gavage | Once daily (QD) |

Table 2: Pralsetinib Formulation for Oral Administration in Mice [6]

| Component | Percentage |

| DMSO | 5% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 50% |

II. Experimental Protocols

A. Protocol for Evaluating Antitumor Efficacy of Pralsetinib in a Subcutaneous Xenograft Mouse Model

This protocol outlines the steps for a standard subcutaneous xenograft study to assess the efficacy of pralsetinib in inhibiting tumor growth.

1. Cell Culture and Implantation:

-

Culture RET-driven cancer cell lines (e.g., KIF5B-RET expressing Ba/F3 cells or TT human medullary thyroid cancer cells) under standard conditions.[6]

-

Harvest cells during the logarithmic growth phase and resuspend them in an appropriate medium, such as a 1:1 mixture of PBS and Matrigel.[6]

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).[6]

-

Regularly monitor tumor growth using calipers.[6]

2. Animal Grouping and Treatment Initiation:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]

-

Prepare the pralsetinib formulation for oral gavage as described in Table 2.[6]

-

Administer the designated dose of pralsetinib to the treatment groups via oral gavage, following the specified dosing frequency (e.g., once or twice daily).[6]

-

Administer the vehicle solution to the control group using the same schedule and route.[6]

3. Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.[6]

-

Monitor the general health and behavior of the animals daily.[6]

-

The primary efficacy endpoint is typically tumor growth inhibition (TGI).

-

At the end of the study (determined by tumor burden in the control group or a predefined time point), euthanize the animals and collect tumors for further analysis.[6]

B. Protocol for Pharmacodynamic (PD) Analysis of RET Signaling Inhibition